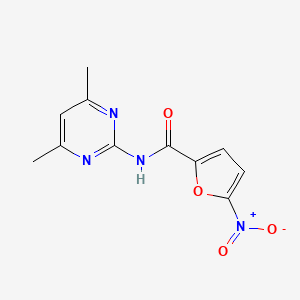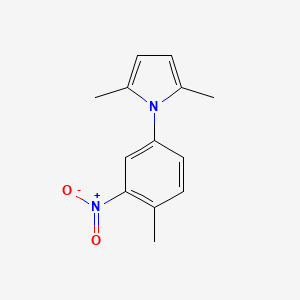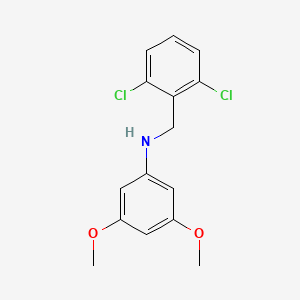
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as TPOXX, is a small molecule antiviral drug that was approved by the United States Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. Smallpox is a highly contagious and often fatal viral disease that has been eradicated globally, but there is a concern that the virus could be used as a bioterrorism agent. TPOXX is a promising treatment option for smallpox due to its potent antiviral activity and favorable safety profile.
Mecanismo De Acción
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide acts by inhibiting the activity of the viral protein F13, which is essential for the maturation and release of the smallpox virus from infected cells. By blocking this process, this compound prevents the spread of the virus to other cells and tissues, and reduces the severity of the infection.
Biochemical and Physiological Effects
This compound has been shown to be well-tolerated in clinical trials, with a favorable safety profile. The drug is rapidly absorbed and eliminated from the body, and does not accumulate in tissues or organs. This compound has no significant effects on the immune system or other physiological processes, and does not interfere with the normal function of cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide is a valuable tool for studying the biology and pathogenesis of smallpox and other orthopoxviruses in the laboratory. The drug can be used to inhibit viral replication and to study the effects of viral infection on cells and tissues. However, this compound has some limitations for lab experiments, such as its high cost and the need for specialized equipment and facilities for handling the drug.
Direcciones Futuras
There are several future directions for research on N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide and its applications in the prevention and treatment of smallpox and other orthopoxviruses. These include:
1. Optimization of the synthesis and formulation of this compound to improve its efficacy, safety, and cost-effectiveness.
2. Development of new antiviral drugs that target different stages of the viral life cycle, and that can be used in combination with this compound to enhance its antiviral activity.
3. Evaluation of the activity of this compound against other viral diseases, such as Ebola, Marburg, and Lassa fever.
4. Investigation of the mechanisms of resistance to this compound and the development of strategies to overcome resistance.
5. Development of new diagnostic tools for the rapid and accurate diagnosis of smallpox and other orthopoxviruses, and the monitoring of this compound treatment efficacy.
In conclusion, this compound is a promising antiviral drug that has been approved for the treatment of smallpox. The drug has shown potent antiviral activity and a favorable safety profile in preclinical and clinical trials. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on the drug and its applications in the prevention and treatment of viral diseases.
Métodos De Síntesis
The synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide involves several steps, including the reaction of 2,2,6,6-tetramethyl-4-piperidinol with 2,3,5-trimethylphenyl chloroformate to form the corresponding carbamate intermediate. This intermediate is then reacted with N-(2-chloroacetyl)aminoacetic acid to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its antiviral activity against smallpox. The drug has been shown to inhibit the replication of the smallpox virus in vitro and in vivo, and to reduce the severity and mortality of smallpox infection in animal models. This compound has also been evaluated for its activity against other orthopoxviruses, such as monkeypox and cowpox, and has shown promising results.
Propiedades
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-13-8-14(2)15(3)17(9-13)24-12-18(23)21-16-10-19(4,5)22-20(6,7)11-16/h8-9,16,22H,10-12H2,1-7H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJNOJWKKCSXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)

![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)


![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)
